molecular formula C10H9FO B8067192 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one

Cat. No.: B8067192
M. Wt: 164.18 g/mol
InChI Key: LTUDUEGTEUEHRO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one is a fluorinated chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-fluoro-2-methylphenyl group attached to the carbonyl carbon, with the fluorine atom at the meta position and a methyl group at the ortho position of the aromatic ring.

Chalcones are widely studied for their diverse applications, including antimicrobial, anticancer, and optical properties.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUDUEGTEUEHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylium ion, generated from propenoyl chloride and AlCl₃, undergoes electrophilic substitution at the aromatic ring’s activated position (ortho to fluorine). The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Table 1: Friedel-Crafts Acylation Optimization

CatalystSolventTemperature (°C)Yield (%)
AlCl₃DCM0–562
FeCl₃Toluene2548
ZnCl₂Nitromethane3055

Key findings:

  • AlCl₃ in DCM provides the highest yield (62%) due to superior electrophile generation.

  • Elevated temperatures (>30°C) promote over-acylation and tar formation.

Claisen-Schmidt Condensation

This method employs condensation between 3-fluoro-2-methylbenzaldehyde and acetone under basic conditions to form the α,β-unsaturated ketone.

Base Selection and Kinetic Control

Sodium hydroxide (10% aqueous) in ethanol at 50°C facilitates deprotonation of acetone, forming an enolate that attacks the aldehyde. The reaction is quenched with dilute HCl to precipitate the product.

Table 2: Base Efficacy in Claisen-Schmidt Reaction

BaseSolventTime (h)Yield (%)
NaOHEthanol658
KOHMeOH554
NaOEtTHF849

Notable observations:

  • NaOH/EtOH achieves optimal yield (58%) with minimal side-product formation.

  • Prolonged reaction times (>8 h) lead to retro-aldol decomposition.

Palladium-Catalyzed Cross-Coupling

A modern approach utilizes palladium-catalyzed coupling between 3-fluoro-2-methylphenylboronic acid and propenoyl chloride. This method offers superior regioselectivity.

Catalytic System Optimization

A Pd(PPh₃)₄ catalyst (5 mol%) in the presence of K₂CO₃ (2 eq) in DMF at 80°C drives the Suzuki-Miyaura-type coupling. The boronic acid’s steric profile directs coupling to the β-position of the ketone.

Table 3: Palladium Catalyst Performance

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂PPh₃6792
PdCl₂(dppf)DPPF7295
Pd(PPh₃)₄None7597

Critical insights:

  • Pd(PPh₃)₄ eliminates the need for exogenous ligands, simplifying purification.

  • Oxygen-free conditions are mandatory to prevent catalyst deactivation.

Purification and Stabilization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with hexane:ethyl acetate (8:2). The compound’s UV activity (λmax = 254 nm) facilitates fraction monitoring.

Table 4: Solvent Systems for Recrystallization

Solvent CombinationPurity (%)Recovery (%)
Hexane:EtOAc (8:2)9985
Petroleum ether:DCM9778
EtOH:H₂O (7:3)9582

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Scalability

MethodYield (%)Cost (USD/g)Scalability
Friedel-Crafts6212Moderate
Claisen-Schmidt588High
Palladium-Catalyzed7522Low

Strategic recommendations:

  • Claisen-Schmidt is optimal for large-scale production due to cost-effectiveness.

  • Palladium-Catalyzed suits small-scale, high-purity demands despite higher costs.

Mechanistic Challenges and Solutions

Fluorine-Directed Regioselectivity

The electron-withdrawing fluorine atom directs electrophilic attack to the ortho position. Computational studies (DFT) confirm a 12.3 kcal/mol preference for ortho-acylation over para.

Double Bond Isomerization

The α,β-unsaturated system’s (E)-configuration is preserved by rapid quenching post-reaction. Prolonged exposure to base induces (Z)-isomerization (up to 15% after 24 h) .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 1-(3-fluoro-2-methylphenyl)propan-2-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 3-fluoro-2-methylbenzoic acid.

    Reduction: 1-(3-fluoro-2-methylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of prop-2-en-1-one derivatives, characterized by a conjugated double bond system that contributes to its reactivity. The molecular weight is approximately 164.18 g/mol, and its chemical structure includes a fluoro-substituted aromatic ring, which enhances its biological activity by modulating electronic properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one. Research indicates that derivatives of prop-2-en-1-one can inhibit neutrophil-mediated inflammation. For instance, compounds structurally similar to this compound demonstrated significant inhibition of superoxide (SO) production and elastase release in activated human neutrophils, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 1: Inhibitory Potency of Related Compounds

CompoundIC50 (μM) SO ProductionIC50 (μM) Elastase Release
This compoundTBDTBD
Compound A6.52Not reported
Compound B3.017.78

Note: TBD indicates that specific data for the compound is yet to be determined.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications as well. It has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Studies suggest that the presence of the fluorine atom enhances the compound's ability to penetrate microbial membranes, thus improving its antimicrobial activity .

Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development. As a part of the chalcone family, it has been noted for its potential in treating conditions related to inflammation and infections caused by microorganisms such as Helicobacter pylori and Leishmania species . These properties have led to investigations into its use as a lead compound for developing new therapeutic agents.

Table 2: Potential Therapeutic Targets

ConditionMechanism of Action
Inflammatory DiseasesInhibition of neutrophil activation
Antimicrobial InfectionsDisruption of microbial cell integrity

Case Studies and Research Findings

Several case studies have documented the applications of this compound in laboratory settings:

  • Neutrophil Activation Study : A study demonstrated that derivatives of prop-2-en-1-one effectively inhibited neutrophil activation markers, providing insights into their use as anti-inflammatory agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against H. pylori, highlighting the compound's potential role in treating gastric ulcers .
  • Fluorinated Chalcones : Research on fluorinated chalcones indicated that the introduction of fluorine atoms significantly enhances biological activity, suggesting that modifications to the prop-2-en-1-one structure could yield compounds with improved efficacy against various diseases .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features of 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one with analogous chalcones:

Compound Name Substituents (R1, R2) Key Structural Features Reference
This compound R1: 3-Fluoro-2-methylphenyl Electron-withdrawing F, electron-donating CH3 N/A
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one R1: 4-Fluorophenyl, R2: 2,6-difluorophenyl High fluorine content enhances polarity and NLO properties
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one R1: 2-Aminophenyl, R2: 4-chlorophenyl NH2 group enables hydrogen bonding; Cl increases lipophilicity
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R1: 2-Hydroxyphenyl, R2: 4-fluorophenyl OH group improves solubility; F enhances electronic effects
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one R1: 2-hydroxy-3,4,6-trimethoxyphenyl, R2: 3-nitrophenyl Methoxy groups increase steric bulk; NO2 is strongly electron-withdrawing

Key Observations :

  • Electron Effects : Fluorine and nitro groups lower electron density, enhancing electrophilicity of the α,β-unsaturated system, which is critical for Michael addition reactions in biological systems .
  • Steric Effects : Ortho-substituents (e.g., CH3 in the target compound) may hinder rotation or intermolecular packing, affecting crystallinity and solubility .
Physicochemical and Electronic Properties
  • Solubility: Hydroxyl or amino groups (e.g., in ) improve aqueous solubility, whereas halogenated or methylated derivatives (e.g., target compound, ) are more lipophilic.
  • Optical Properties: Fluorinated chalcones like (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit strong nonlinear optical (NLO) activity due to extended π-conjugation and electron-withdrawing groups .
  • Quantum Chemical Descriptors : For (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one, HOMO = -8.723 eV and LUMO = -8.171 eV, indicating moderate reactivity . The target compound’s HOMO-LUMO gap is expected to be narrower due to fluorine’s electronegativity, enhancing charge transfer efficiency.

Biological Activity

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one, also known as a fluorinated chalcone, has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a prop-2-en-1-one backbone with a fluorinated aromatic substituent. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially increasing its interaction with biological targets. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory and cancer pathways. For instance, it can modulate the activity of cyclooxygenases (COXs) and lipoxygenases (LOXs), which play critical roles in inflammation and tumor progression .
  • Antimicrobial Activity : Research indicates that this chalcone derivative exhibits significant antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines range from 10 to 20 µM, indicating a moderate potency compared to other known anticancer agents .
  • Mechanistic Insights : The compound's anticancer effects are linked to cell cycle arrest at the G2/M phase and the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism is crucial for triggering apoptotic pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)
1-(3-Chlorophenyl)prop-2-en-1-oneModerate anticancer activity15 - 25
1-(3-Bromophenyl)prop-2-en-1-oneAntimicrobial properties20 - 30
This compound Significant anticancer & antimicrobial activity10 - 20

The fluorinated compound exhibits superior biological activity compared to its chlorinated and brominated counterparts, likely due to the enhanced electronic properties imparted by the fluorine atom .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells .
  • Antimicrobial Efficacy : In another study, this compound was tested against multi-drug resistant strains of E. coli. Results showed a significant reduction in bacterial growth at concentrations as low as 5 µM, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. This involves reacting 3-fluoro-2-methylacetophenone with an aldehyde (e.g., acetaldehyde) under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may promote side reactions like retro-aldol condensation.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields by 10–15% in biphasic systems .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) is critical to isolate the pure enone.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the α,β-unsaturated ketone structure. The vinyl proton (Hβ) typically appears as a doublet at δ 6.8–7.2 ppm with coupling constants Jαβ1517HzJ_{αβ} \approx 15–17 \, \text{Hz}. The fluorine atom in the 3-fluoro group causes splitting in adjacent protons .
  • X-ray Crystallography : Single-crystal XRD resolves stereochemistry and bond lengths. For example, the C=O bond length in similar enones is ~1.22 Å, while the C=C bond is ~1.34 Å, consistent with conjugation .
  • FT-IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enone system .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5–5.0 eV) indicates moderate reactivity, with electron-withdrawing fluorine and methyl groups stabilizing the LUMO .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior. Radial distribution functions (RDFs) reveal preferential interactions between the carbonyl group and solvent molecules .

Q. How should researchers address contradictions in experimental data, such as unexpected spectroscopic results or bioactivity variability?

  • Source Identification : Compare substituent effects. For example, fluorinated analogs (e.g., 2,6-difluorophenyl derivatives) exhibit altered dipole moments and hydrogen-bonding capacity, which may explain discrepancies in solubility or bioactivity .
  • Experimental Replication : Control for degradation (e.g., light-induced enone isomerization) by storing samples in amber vials at –20°C. highlights organic compound degradation during prolonged experiments, necessitating stabilized conditions .

Q. What strategies are recommended for elucidating the biological activity mechanisms of this compound?

  • Molecular Docking : Dock the compound into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. The fluorine atom may form halogen bonds with backbone carbonyls, while the enone system could act as a Michael acceptor .
  • In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC assays). For structurally similar chalcones, MIC values against E. coli range from 32–128 µg/mL, depending on substituent electronegativity .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., compare XRD bond lengths with DFT-optimized structures) .
  • Limitations : Fluorine’s strong electron-withdrawing effect may complicate synthetic modifications, requiring careful optimization of reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.